molecular formula C17H17NO3 B192813 5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮 CAS No. 4803-57-0

5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮

货号 B192813
CAS 编号: 4803-57-0
分子量: 283.32 g/mol
InChI 键: RGPDMDJBVKHZFW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

“5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is a chemical compound with the molecular formula C17H17NO3 . It is also known as Donepezil Pyridine Analog and DPMI . This compound is an impurity of Donepezil , a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of “5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one” is characterized by a racemic stereochemistry . The molecular weight is 283.32 and the compound has no charge .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 499.9±45.0 °C at 760 mmHg, and a flash point of 256.1±28.7 °C . The compound has 4 hydrogen bond acceptors and 0 hydrogen bond donors .

科研应用

合成和阿尔茨海默病研究

  • 合成过程:一种新的、经济实惠且高效的大规模合成多奈哌齐(一种抗阿尔茨海默病药物)的方法涉及到对一种与5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮密切相关的化合物进行钯催化的氢化(Elati等,2006)
  • 阿尔茨海默病的抑制活性:源自5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的衍生物表现出显著的乙酰胆碱酯酶和丁酰胆碱酯酶抑制活性,对治疗阿尔茨海默病很重要(Farrokhi et al., 2019)

抗癫痫研究

  • 抗癫痫药物:一系列5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的衍生物在动物模型中显示出有希望的抗癫痫活性,大鼠脑中GABA水平显著增加(Siddiqui et al., 2012)

发光性能

  • 发光配合物:对5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮衍生物的过渡金属配合物的研究显示出发光性能,使其在材料科学应用中变得有趣(Destefano & Geiger, 2017)

抗菌活性

  • 潜在抗菌剂:与取代吡啶偶联的5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮的新颖衍生物在合成化合物中表现出有希望的抗菌活性(Patel et al., 2018)

抗氧化和抗高血糖研究

  • 抗氧化和抗高血糖剂:含有吡唑和茚酮环的某些香豆素衍生物,成分类似于5,6-二甲氧基-2-(吡啶-4-基甲基)茚-1-酮,显示出显著的抗氧化和抗高血糖活性(Kenchappa et al., 2017)

性质

IUPAC Name

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPDMDJBVKHZFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

CAS RN

4803-57-0
Record name 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The mixture of 5,6-dimethoxy-2-(4-pyridyl)methylene-1-indanone (34 gm), methanol (325 ml), methylenedichloride (200 ml) and 5% palladium-charcoal (2 gm) is taken in a hydrogenation flask and subjected to hydrogenation under a hydrogen pressure of 2 bars for 3 hours. The catalyst is removed by filtration and the solvents are evaporated completely under vacuum to obtain a residue. Ethyl acetate (150 ml) is added to the residue and stirred for 20 minutes at 25° C. to 30° C. The contents are then cooled to 0° C., stirred for 30 minutes and filtered to give 34 gm of 5,6-dimethoxy-2-(4-pyridyl)methyl-1-indanone.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-[(5,6-Dimethoxy-1-indanon-2-ylidene)methyl]pyridine (50 g) in methanol and dichloromethane (1:1) was hydrogenated in presence of palladium on carbon (5 g) and a catalytic quantity of perchloric acid at 0.5 kg pressure and room temperature. The solvents were evaporated under vacuum and the residue was taken in ethyl acetate (500 ml), washed with water (50 ml), brine (50 ml), dried over anhydrous sodium sulphate and evaporated in vacuum to yield the product. Yield: 49 g.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

1.80 g of 2,3-dihydro-5,6-dimethoxy-2-((pyridin-4-yl)methylene)inden-1-one and 40 milligrams of PtO2 were added to 15 mL glacial acetic acid. The reaction mixture was stirred at 80° C., with H2 being supplied at 1 atmosphere for 6 hours. Solids were filtered off. The filtrate was concentrated. 30 mL of Na2CO3 aqueous solution were added thereto. The resulted mixture was extracted with of chloroform (5×20 mL). The extracts were combined, washed with brine, and dried over anhydrous MgSO4. The drying agent was then filtered off. Solvent was removed in vacuo to give crude product. Purification of crude product by silica gel column chromatography (CHCl3/CH3OH 95/5) afforded 0.63 g of white crystalline compound. The yield was 35%. 1H NMR (CDCl3): 8.53 (brs, 2H), 7.15-7.25 (m, 3H), 6.82 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H), 3.35 (dd, 1H, J=4.4, 14.0 Hz), 3.12 (dd, 1H, J=7.6, 16.8 Hz), 2.95-3.05 (m, 1H), 2.65-2.75 (m, 2H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 2
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 4
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 5
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one
Reactant of Route 6
5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one

Citations

For This Compound
2
Citations
RON IGNITION - 2011 - pdfs.semanticscholar.org
System suitability solution: 0.4 mg/mL of USP Donepezil rU= peak response of any individual impurity from Hydrochloride RS and 0.016 mg/mL of USP Donepezil Re- the Sample …
Number of citations: 0 pdfs.semanticscholar.org
B Singh, V Goyal, D Sarma, R Kumar, T Bhatt… - ACS …, 2023 - ACS Publications
It is highly desired but scientifically as well as technologically challenging to develop non-noble metal-based hydrogenation catalysts that can substitute noble metal-based ones. Herein…
Number of citations: 1 pubs.acs.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。